molecular formula C8H8N2O B166053 5-[(2-Propyn-1-yloxy)methyl]pyrimidine CAS No. 126230-78-2

5-[(2-Propyn-1-yloxy)methyl]pyrimidine

Cat. No. B166053
M. Wt: 148.16 g/mol
InChI Key: KTSGMBWVGIYZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Propyn-1-yloxy)methyl]pyrimidine is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is also known as PMP and has a molecular formula of C8H7N3O2. PMP is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

PMP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the accumulation of deoxyuridine monophosphate (dUMP) and the depletion of deoxythymidine monophosphate (dTMP) in cells, which ultimately leads to the inhibition of DNA synthesis and cell growth.

Biochemical And Physiological Effects

PMP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. PMP has also been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using PMP in lab experiments is its ability to inhibit the activity of thymidylate synthase, which makes it a useful tool for studying the mechanisms of DNA synthesis and cell growth. However, one limitation of using PMP is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for research on PMP, including the development of novel antitumor agents based on PMP, the synthesis of new polymers and materials using PMP as a building block, and the exploration of PMP's potential applications in the field of biochemistry. Additionally, further studies are needed to fully understand the mechanism of action of PMP and its potential side effects.

Synthesis Methods

PMP can be synthesized through various methods, including the reaction between 2-chloro-5-formylpyrimidine and propargyl alcohol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through various techniques such as recrystallization and column chromatography.

Scientific Research Applications

PMP has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, PMP has shown potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, PMP has been used as a building block for the synthesis of various polymers and materials. In biochemistry, PMP has been used as a substrate for the synthesis of nucleotides and nucleosides.

properties

IUPAC Name

5-(prop-2-ynoxymethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-3-11-6-8-4-9-7-10-5-8/h1,4-5,7H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSGMBWVGIYZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI)

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